molecular formula C23H23N5O3 B2483428 N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide CAS No. 1189990-43-9

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide

Cat. No.: B2483428
CAS No.: 1189990-43-9
M. Wt: 417.469
InChI Key: PVYYGCZNSBXONT-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide is a synthetic small molecule provided for research and development purposes. This compound features a complex structure integrating a [1,2,4]triazolo[4,3-b]pyridazine core, a phenyl substituent, and a propanamide linker connected to a 3,4-dimethoxybenzyl group . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. Compounds containing the 1,2,4-triazole nucleus are extensively studied due to their wide spectrum of pharmacological activities, which, based on the established properties of this class, may include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer effects . The specific 3,4-dimethoxybenzyl moiety is a common pharmacophore found in various biologically active molecules, though its specific role in this compound is a subject for further investigation. This product is intended for use by qualified researchers in vitro to explore its potential biochemical properties and mechanisms of action. As a structural analogue of other bioactive triazole-fused heterocycles, it represents a valuable chemical tool for developing new probes in hit-to-lead optimization campaigns and for investigating novel biological pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-30-19-10-8-16(14-20(19)31-2)15-24-23(29)13-12-22-26-25-21-11-9-18(27-28(21)22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYGCZNSBXONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes to form the triazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation involved screening a library of compounds on multicellular spheroids to identify effective anticancer candidates. The results indicated that N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The underlying mechanisms may involve the modulation of signaling pathways related to inflammation .

Neuroprotective Properties

Neuroprotection is another promising application area for this compound. Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. It has been shown to enhance cell viability and reduce apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's . The neuroprotective effects are likely mediated through antioxidant mechanisms and the modulation of neuroinflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl and triazole rings have been explored to enhance potency and selectivity for specific biological targets. For instance, substituents on the triazole ring were found to significantly influence anticancer activity and selectivity towards cancer cells over normal cells .

Summary Table of Applications

Application AreaFindings Summary
Anticancer Induces apoptosis; effective against multiple cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokine production; potential for treating inflammatory diseases.
Neuroprotective Protects neuronal cells from oxidative stress; enhances cell viability in neurodegenerative models.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Compound 18 ()

  • Structure : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
  • Key Features : Shares the triazolopyridazine core but incorporates a tetrahydrofuran-3-yloxy substituent on the phenyl ring.
  • Activity : Exhibits potent PDE4 inhibition (IC₅₀ < 10 nM) and high selectivity (>1,000-fold) across 21 PDE isoforms. Docking studies suggest the methoxy and tetrahydrofuran substituents enhance binding to PDE4’s catalytic pocket .
  • Comparison : Unlike the target compound’s propanamide side chain, Compound 18 lacks an amide group, relying instead on aryl substitutions for potency. Both compounds prioritize methoxy groups for isoform selectivity.

Triazolothiadiazine Derivatives ()

  • Example : 3-(3,4-Dimethoxyphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Compound 7a, ).
  • Key Features : Replaces the pyridazine ring with a thiadiazole core.
  • Comparison : The thiadiazole core shifts biological activity toward antifungal targets, highlighting the triazolopyridazine core’s importance for PDE4 selectivity.

Activity Against Kinases and Enzymes

Triazolothiadiazole Derivatives ()

IC₅₀ Target Compound Structure
42 ± 1 nM CDK5/p25 N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
30 ± 1 nM CDK5/p25 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
  • Comparison: These triazolothiadiazoles exhibit nanomolar inhibition of CDK5/p25, a kinase implicated in neurodegenerative diseases. The target compound’s triazolopyridazine core likely reduces kinase affinity, favoring PDE4 instead .

Modifications in Propanamide Side Chains

Methoxy-Substituted Analogues ()

  • Example : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide ().

    • Molecular Weight : 379.42 g/mol.
    • Key Feature : Methoxy group at position 6 and a benzimidazole-ethyl side chain.
    • Comparison : The benzimidazole moiety may improve blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group, suggesting divergent therapeutic applications .
  • Spirocyclic Derivatives () :

    • Example : N-(3,5-dimethoxyphenyl)-3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide.
  • Molecular Weight : 468.51 g/mol.
  • Key Feature : Spirocyclic substituent at position 4.

Antimicrobial Activity vs. PDE4 Selectivity

Methyl-Triazolo Derivatives ()

  • Example : N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide.
    • Activity : Moderate antimicrobial activity (MIC 25–50 µg/mL against Staphylococcus aureus).
    • Comparison : Replacement of the propanamide chain with benzamide/sulfonamide shifts activity to microbial targets, underscoring the propanamide group’s role in PDE4 binding .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide, identified by its CAS number 1189990-43-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of 417.5 g/mol. The structure consists of a propanamide backbone linked to a triazolopyridazine moiety and a dimethoxyphenyl group.

PropertyValue
CAS Number1189990-43-9
Molecular FormulaC₁₈H₂₃N₅O₃
Molecular Weight417.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives of compounds similar to this compound. For instance, compounds containing the triazole ring have shown promising results in inhibiting cancer cell proliferation across several cancer lines.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been observed to inhibit key signaling pathways involved in cell survival and proliferation.
  • Case Studies :
    • A derivative showed significant cytotoxicity against MCF7 (breast cancer) cells with an IC50 value of 0.39±0.06μM0.39\pm 0.06\mu M .
    • Another study reported that compounds with similar structures inhibited Aurora-A kinase activity, which is crucial for cell cycle regulation .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes.

  • Inhibitory Effects : Studies have shown that related compounds exhibit IC50 values ranging from 0.520.52 to 22.25μM22.25\mu M against COX-II .
  • Potential Applications : These properties suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound and its analogs:

Study ReferenceCell LineIC50 (μM)Activity Type
MCF70.39Anticancer
COX-II0.52Anti-inflammatory
A3754.2Anticancer

In Vivo Studies

While in vitro data is promising, further research is needed to validate these findings in vivo. Early-stage animal studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound.

Q & A

Q. How can researchers optimize the synthesis yield and purity of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of triazolopyridazine intermediates with substituted propanamide moieties. Key optimizations include:
  • Reagent selection : Use catalysts like triethylamine to facilitate nucleophilic substitutions (e.g., amide bond formation) .
  • Solvent control : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitor purity via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₈N₅O₃) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1650 cm⁻¹ for amide) and aromatic C-H bends .

Intermediate Research Questions

Q. How can solubility and stability under varying conditions (pH, temperature) be systematically assessed?

  • Methodological Answer :
  • Solubility assays : Test in buffers (pH 2–9) and solvents (DMSO, ethanol) using UV-Vis spectroscopy to quantify dissolved compound .
  • Stability studies : Incubate at 25°C, 37°C, and 4°C for 1–4 weeks. Monitor degradation via HPLC and compare peak areas .

Q. What strategies mitigate byproduct formation during triazolopyridazine ring closure?

  • Methodological Answer :
  • Temperature control : Maintain 80–100°C during cyclization to minimize side reactions .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in triazole formation .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular docking : Screen against protein databases (e.g., Kinase, GPCR targets) to predict binding affinities .
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeling (³H/¹⁴C) to track intracellular localization .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Cross-validation : Replicate assays under identical conditions (e.g., cell line, incubation time) .
  • Orthogonal techniques : Confirm target engagement via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How can regioselectivity be controlled during functionalization of the triazolopyridazine core?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during coupling reactions .

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